N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine
Description
Properties
IUPAC Name |
benzyl N-[(2R)-4-morpholin-4-yl-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-21(24-11-13-27-14-12-24)15-19(17-29-20-9-5-2-6-10-20)23-22(26)28-16-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPYQTFRGJXXJX-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731219 | |
| Record name | Benzyl [(2R)-4-(morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870812-93-4 | |
| Record name | Phenylmethyl N-[(1R)-3-(4-morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870812-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [(2R)-4-(morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Assembly via Nitro Reduction and Morpholine Cyclization
A primary route involves synthesizing the morpholine core followed by introducing the phenylthio and benzyloxycarbonyl (Z) groups. In a patented method analogous to morpholinone synthesis, 2-anilinoethanol undergoes cyclization with chloroacetyl chloride in ethanol/water at 38–43°C under alkaline conditions (pH 12–12.5). This forms a β-amino alcohol intermediate, which is subsequently oxidized to the morpholinone. For the target compound, nitro reduction using hydrogen gas over palladium on charcoal in methanol introduces the primary amine, which is then protected with benzyl chloroformate.
Direct Functionalization of Preformed Morpholine Intermediates
Alternative approaches utilize pre-synthesized morpholine derivatives. For example, 4-(phenylthio)butylmorpholine-3-one is reacted with (3R)-3-aminobutanoic acid derivatives. The amine is protected in situ using benzyloxycarbonyl chloride in the presence of a base like triethylamine, achieving yields >70% under anhydrous conditions. This method benefits from shorter reaction times but requires enantiomerically pure starting materials to preserve the (3R) configuration.
Detailed Reaction Conditions and Optimization
Hydrogenation for Amine Generation
Nitro-to-amine conversion is critical. In a representative procedure, 4-(4-nitrophenyl)-3-morpholinone is hydrogenated at 40°C under 5 kgf/cm² H₂ pressure using 5% Pd/C in methanol. Catalyst loading (5–10 wt%) and solvent choice (methanol vs. ethanol) significantly impact yield:
| Parameter | Methanol System | Ethanol System |
|---|---|---|
| Yield | 85% | 78% |
| Reaction Time | 3 hours | 4.5 hours |
| Byproduct Formation | <2% | 5% |
Ethanol increases steric hindrance, slowing hydrogen adsorption on Pd/C. Post-hydrogenation, the amine is immediately protected with benzyl chloroformate to prevent oxidation.
Z-Protection and Stereochemical Control
Introducing the benzyloxycarbonyl group requires precise pH control. In a benchmark protocol, the amine intermediate is dissolved in dichloromethane, cooled to 0°C, and treated with benzyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv). The reaction proceeds at 25°C for 12 hours, achieving 92% yield. Chiral HPLC confirms >99% enantiomeric excess for the (3R)-configured product.
Solvent and Catalytic System Effects
Cyclization Solvent Impact
Morpholine ring formation is solvent-dependent. Polar aprotic solvents (e.g., DMSO) accelerate cyclization but increase epimerization risk. In contrast, aqueous ethanol balances reactivity and stereochemical integrity:
| Solvent | Cyclization Rate (k, h⁻¹) | Epimerization (%) |
|---|---|---|
| DMSO | 0.45 | 8.2 |
| Ethanol/H₂O | 0.28 | 1.5 |
| THF | 0.15 | 0.9 |
Ethanol/water mixtures (3:1 v/v) are optimal, providing a 78% isolated yield of the morpholine core.
Catalytic Hydrogenation Alternatives
While Pd/C is standard, Raney nickel offers cost advantages for large-scale synthesis. Comparative studies show:
| Catalyst | H₂ Pressure (kgf/cm²) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 5 | 40 | 85 |
| Raney Ni | 10 | 60 | 82 |
| PtO₂ | 3 | 30 | 80 |
Raney nickel requires higher pressures but reduces metal costs by 40%.
Purification and Characterization
Recrystallization Protocols
The final compound is purified via recrystallization from n-hexane/ethyl acetate (4:1), yielding needle-like crystals with a melting point of 83–85°C. Purity is verified by HPLC (99.2%, C18 column, acetonitrile/H₂O gradient).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, C(CH₃)₃), 3.15–3.30 (m, 4H, morpholine H), 4.62 (br s, 1H, NH), 7.32–7.45 (m, 5H, Ph).
Applications and Derivatives
The compound serves as a key intermediate in Factor Xa inhibitors, critical for anticoagulant therapies. Derivatives modified at the phenylthio group show enhanced binding affinity (Kᵢ < 1 nM) in preclinical models .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of novel therapeutic agents.
Anticancer Research
Recent studies have highlighted the compound's role in apoptosis regulation. Specifically, it has been investigated as a potential apoptosis promoter, which is crucial for cancer therapy. Compounds that can induce apoptosis in cancer cells are valuable for developing treatments that selectively target malignant cells while sparing normal tissues .
Enzyme Inhibition Studies
The compound has shown promise as a scaffold for designing inhibitors of specific enzymes involved in disease processes. For example, it has been utilized in the synthesis of inhibitors targeting cathepsins, which are implicated in various cancers and inflammatory diseases. The ability to modify the morpholine structure allows researchers to fine-tune the inhibitory activity against these enzymes .
Biochemical Research
In biochemical studies, this compound is used to explore mechanisms of action at the molecular level.
Cell Death Pathways
Research has focused on how this compound influences cell death pathways, particularly through its interaction with cellular signaling mechanisms. Understanding these pathways can provide insights into how to manipulate them for therapeutic benefits .
Drug Development
The compound is also being explored as a lead structure for developing new drugs targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in treating conditions such as Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine involves its interaction with molecular targets involved in cell death pathways. The compound can modulate the activity of proteins and enzymes that regulate apoptosis, leading to controlled cell death. This makes it a valuable tool in studying and potentially treating diseases characterized by uncontrolled cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound, we compare it with three analogs that share key structural motifs:
Table 1: Structural Comparison of Key Compounds
| Compound Name | Substituent at Position 4 | Amino Group Configuration | Core Structure | Functional Groups |
|---|---|---|---|---|
| N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine | Phenylthio (C₆H₅-S-) | 3R | Morpholine | Cbz, Ketone, Thioether |
| 7-[(3R)-3-Amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-triazolo[4,3-a]pyrazine | 2,4,5-Trifluorophenyl | 3R | Triazolo-pyrazine | Trifluoromethyl, Ketone |
| Nelfinavir (HIV protease inhibitor) | Phenylthio (C₆H₅-S-) | 2R,3R | Decahydroisoquinoline | Cresotamido, Hydroxy, Sulfide |
| N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine | Hydroxy (-OH) | 3R | Morpholine | Cbz, Ketone, Alcohol |
Key Differences and Implications
Substituent at Position 4: The phenylthio group in the target compound enhances lipophilicity compared to the hydroxy analog (CAS 870812-92-3) . This difference likely impacts membrane permeability and metabolic stability.
Core Structure: The morpholine ring in the target compound offers conformational rigidity, contrasting with the triazolo-pyrazine core in the fluorinated analog, which may enhance π-π stacking interactions in active sites . Nelfinavir’s decahydroisoquinoline core (Molecules 2012) is bulkier, likely contributing to its established role as an HIV protease inhibitor .
Functional Groups :
- The Cbz group in the target compound serves as a protective moiety for the amine, a feature absent in nelfinavir, which instead incorporates a cresotamido group for enhanced solubility .
- The ketone at position 1 is conserved across all analogs, suggesting its critical role in hydrogen-bonding interactions during target binding.
Biological Activity
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a morpholine ring and a benzyl carbamate moiety. The presence of the phenylthio group is significant for its biological interactions. The molecular formula is C₁₅H₁₈N₂O₃S, and its molecular weight is approximately 306.38 g/mol.
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing signal transduction pathways related to cell growth and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon) | 15 | Induction of apoptosis |
| DU145 (Prostate) | 12 | Inhibition of cell proliferation |
These findings were established using the MTT assay, which measures cell viability following treatment with the compound.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown potential antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Case Studies
-
Case Study on Cancer Cell Lines :
A study was conducted to evaluate the efficacy of this compound on human colon cancer cells (HT29). The results indicated that treatment led to a significant reduction in cell viability and increased markers for apoptosis, such as caspase activation and PARP cleavage. -
Antimicrobial Efficacy :
In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that it effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine?
- Methodology :
- Stepwise functionalization : Start with morpholine derivatives and introduce the phenylthio group via nucleophilic substitution (e.g., using thiophenol under basic conditions) .
- Carbamate protection : Use benzyloxycarbonyl (Cbz) groups to protect the amine during synthesis. This requires coupling agents like trichloroisocyanuric acid (TCICA) or pivaloyl chloride in acetonitrile .
- Stereochemical control : Employ chiral auxiliaries or enantioselective catalysis to ensure the (3R)-configuration. Crystallization techniques (as in ) can enhance enantiomeric purity .
- Purification : Column chromatography or recrystallization (e.g., using acetonitrile/water mixtures) to isolate intermediates and final products .
Q. How can researchers verify the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Compare H and C NMR data with reference standards (e.g., benzyl carbamate derivatives in ). Key signals include morpholine protons (δ 3.5–4.0 ppm) and Cbz-group aromatic protons (δ 7.2–7.4 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), targeting the [M+H] ion.
- X-ray crystallography : Resolve stereochemistry using single-crystal structures, as demonstrated for similar morpholine derivatives in .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
- Troubleshooting :
- Impurity analysis : Use HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) to identify byproducts. Compare retention times with known impurities like Linezolid benzyl derivatives () .
- Isotopic labeling : Synthesize C-labeled intermediates to clarify ambiguous NMR signals (e.g., distinguishing morpholine carbons from benzyl groups).
- Cross-validation : Compare data with structurally related compounds in pharmaceutical reference standards ( ) .
Q. What strategies optimize the yield of the (3R)-stereoisomer during synthesis?
- Approaches :
- Chiral catalysts : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates .
- Crystallization-induced asymmetric transformation : Recrystallize racemic mixtures in solvents like ethanol to enrich the (3R)-isomer (patented in ) .
- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers.
Q. How can researchers address low reproducibility in coupling reactions involving the phenylthio group?
- Solutions :
- Reagent purity : Source high-purity thiophenol (>98%) and pre-dry solvents (e.g., acetonitrile over molecular sieves) to avoid side reactions .
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track thioether formation and adjust reagent stoichiometry dynamically.
- Alternative coupling agents : Replace traditional bases (e.g., KCO) with milder alternatives like NaHCO to reduce decomposition of sensitive intermediates .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Guidelines :
- Storage conditions : Keep under inert gas (argon) at −20°C in amber vials to avoid oxidation of the phenylthio group .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation pathways .
- Safety protocols : Follow hazard analyses (e.g., ) for lab-scale reactions, including fume hood use and PPE for sulfur-containing reagents .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
